molecular formula C32H36NO3PS B13656109 (R)-N-((S)-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((S)-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B13656109
M. Wt: 545.7 g/mol
InChI Key: JRKPWFKMKYGFTG-LHSYUTFLSA-N
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Description

®-N-((S)-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps. One common method includes the use of Grignard reagents, which are prepared by reacting alkyl or aryl halides with magnesium in dry ether . The Grignard reagent is then reacted with a suitable precursor to form the desired compound. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

®-N-((S)-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include Grignard reagents, oxidizing agents, and reducing agents. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-N-((S)-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is used as a chiral ligand in asymmetric synthesis. It helps in the formation of chiral centers in molecules, which is crucial for the development of enantiomerically pure compounds .

Biology and Medicine

Its ability to form chiral centers makes it valuable in the synthesis of drugs that require specific stereochemistry for their activity .

Industry

In the industrial sector, this compound can be used in the production of fine chemicals and advanced materials. Its unique chemical properties make it suitable for various applications, including catalysis and material science .

Mechanism of Action

The mechanism of action of ®-N-((S)-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with molecular targets through its functional groups. The diphenylphosphino group can coordinate with metal centers, while the sulfinamide group can participate in hydrogen bonding and other interactions. These interactions facilitate the compound’s role as a chiral ligand and its ability to influence reaction pathways .

Comparison with Similar Compounds

Similar Compounds

  • ®-N-((S)-(2-(Diphenylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
  • ®-N-((S)-(2-(Diphenylphosphino)-4-methoxyphenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

Uniqueness

What sets ®-N-((S)-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide apart from similar compounds is the presence of the 4,5-dimethoxyphenyl group. This unique substitution pattern can influence the compound’s reactivity and its ability to form specific interactions with molecular targets .

Properties

Molecular Formula

C32H36NO3PS

Molecular Weight

545.7 g/mol

IUPAC Name

N-[(S)-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C32H36NO3PS/c1-32(2,3)38(34)33(4)31(24-16-10-7-11-17-24)27-22-28(35-5)29(36-6)23-30(27)37(25-18-12-8-13-19-25)26-20-14-9-15-21-26/h7-23,31H,1-6H3/t31-,38?/m0/s1

InChI Key

JRKPWFKMKYGFTG-LHSYUTFLSA-N

Isomeric SMILES

CC(C)(C)S(=O)N(C)[C@@H](C1=CC=CC=C1)C2=CC(=C(C=C2P(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC(=C(C=C2P(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC

Origin of Product

United States

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